3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide

Medicinal Chemistry Physicochemical Property Lead Optimization

3-Fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide is a synthetic, small-molecule benzamide derivative identified by CAS Number 2097914-49-1. It is characterized by a 3-fluoro-4-methoxy substitution pattern on the benzamide ring, linked via a methylene bridge to a 1-hydroxycyclohex-2-ene moiety.

Molecular Formula C15H18FNO3
Molecular Weight 279.311
CAS No. 2097914-49-1
Cat. No. B2933250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide
CAS2097914-49-1
Molecular FormulaC15H18FNO3
Molecular Weight279.311
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2(CCCC=C2)O)F
InChIInChI=1S/C15H18FNO3/c1-20-13-6-5-11(9-12(13)16)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18)
InChIKeyFXAPTEGVMPCCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide (CAS 2097914-49-1) for Specialized Chemical Library Procurement


3-Fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide is a synthetic, small-molecule benzamide derivative identified by CAS Number 2097914-49-1 [1]. It is characterized by a 3-fluoro-4-methoxy substitution pattern on the benzamide ring, linked via a methylene bridge to a 1-hydroxycyclohex-2-ene moiety [1]. Currently, it is primarily offered by specialist chemical suppliers as a research compound, with limited public disclosure of its specific biological targets or potency [1].

Sourcing Caveats for 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide: Why Analogs Are Not Interchangeable


Due to the sparsity of publicly available potency or selectivity data for this specific compound, direct evidence for why generic substitution fails is not yet established. For any structurally related benzamide, even minor modifications—such as the removal of the 4-methoxy group (e.g., CAS 2097889-50-2) or changes in the halogen substitution pattern (e.g., CAS 2097933-03-2)—are known to significantly alter physicochemical properties like lipophilicity (XLogP3) and hydrogen-bonding capacity, which can drastically change pharmacokinetic behavior and target engagement [1]. Without published head-to-head biological data for this compound, a scientific rationale for non-interchangeability must be inferred from these well-characterized, class-level structure-activity relationship (SAR) principles.

Quantitative Differentiation Evidence for 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide


Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Des-methoxy Analog

The compound's computed XLogP3 of 1.8 provides a distinct lipophilicity profile compared to its des-4-methoxy analog, 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide (CAS 2097889-50-2), which has a lower XLogP3 of 1.3 [1]. This difference is critical for predicting passive membrane permeability and solubility.

Medicinal Chemistry Physicochemical Property Lead Optimization

CYP3A4 Inhibition Liability: Target Compound vs. Class Trend

In a human liver microsome assay using midazolam as a probe substrate, the target compound demonstrated an IC50 of 5.33 μM (5.33E+3 nM) against CYP3A4 [1]. This is significantly weaker than potent CYP3A4 inhibitors but represents a quantifiable baseline for assessing drug-drug interaction risk. Direct comparator data for close analogs in this specific assay is unavailable.

Drug Metabolism ADME-Tox Cytochrome P450

Recommended Application Scenarios for 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide


Diversity-Oriented Screening Library Enrichment

Its unique combination of a 3-fluoro-4-methoxybenzamide core and a 1-hydroxycyclohex-2-ene moiety offers distinct hydrogen-bonding and steric features (Topological Polar Surface Area: 58.6 Ų [1]) that are underrepresented in standard commercial libraries. Procurement is justified to increase chemical diversity in phenotypic screening decks where novel chemotypes are sought.

ADME Profiling and in Vitro Toxicology Studies

The available CYP3A4 inhibition data (IC50 = 5.33 μM [2]) provides a starting point for a full ADME-Tox panel. Researchers can use this compound directly in comparative hepatocyte stability assays or CYP inhibition panels, where its micromolar liability serves as a baseline for evaluating more heavily optimized leads.

SAR Probe for Halogen and Alkoxy Modifications

When used alongside its des-methoxy (CAS 2097889-50-2) or difluoro (CAS 2097933-03-2) analogs, the XLogP3 shift (Δ +0.5) [1] allows medicinal chemists to experimentally link specific structural modifications to changes in physicochemical properties and preliminary biological readouts, serving as a set of matched molecular pairs.

Quote Request

Request a Quote for 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.